N-(2-furylmethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide
Übersicht
Beschreibung
This compound belongs to a class of organic chemicals that have been of interest due to their structural complexity and potential applications. The research primarily focuses on synthesis methods, molecular structure elucidation, and the exploration of its chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-component reactions, often catalyzed by substances like NaHSO4, and employing techniques like refluxing in organic solvents (Gein et al., 2017). This method facilitates the formation of complex structures, including the core benzisoxazole framework.
Molecular Structure Analysis
Studies have detailed the molecular structure of related compounds, emphasizing planar structures and the angles formed by different molecular planes. Techniques like X-ray crystallography are commonly used to determine these structures, revealing details such as bond angles and distances (Rodier et al., 1993).
Chemical Reactions and Properties
Research into similar molecules shows that these compounds can participate in various chemical reactions, including cyclization and condensation reactions. These reactions are often influenced by the substituents on the benzisoxazole ring and can lead to the formation of new compounds with diverse properties (Dyachenko et al., 2008).
Physical Properties Analysis
The physical properties of these compounds are influenced by their molecular structure. For instance, the planarity of certain groups within the molecule can impact its melting point, solubility, and crystalline structure. These properties are typically assessed using techniques like thermogravimetric analysis and spectroscopic methods (Kumara et al., 2018).
Wissenschaftliche Forschungsanwendungen
Effective Bimetallic Composite Catalysts
Research demonstrates the use of related heterocyclic compounds as ligands for obtaining bimetallic boron-containing heterogeneous catalysts. These catalysts are highly active in the Suzuki reaction in aqueous media, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings. This application underscores the importance of such compounds in catalyzing reactions for creating complex organic molecules (Bumagin et al., 2019).
Synthesis of Heterocyclic Systems
Another study highlights the synthesis of 3-(2-furyl)phthalides under Friedel–Crafts reaction conditions. These phthalides are key starting materials for the synthesis of biologically active heterocyclic systems, demonstrating the compound's role in facilitating the creation of new therapeutic agents with potential antiparasitic and cytotoxic activity (Shpuntov et al., 2015).
Discovery of PARP Inhibitors
In the context of cancer treatment, cyclic amine-containing benzimidazole carboxamide PARP inhibitors were developed, showcasing the compound's utility in creating potent inhibitors for therapeutic applications. This research underscores the compound's significance in drug discovery and the development of cancer therapeutics (Penning et al., 2009).
Synthesis and Cytotoxic Activity of Carboxamide Derivatives
Research into benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline carboxamide derivatives reveals their cytotoxic activity against cancer cell lines. This application highlights the compound's role in the development of new antitumor agents, contributing to the ongoing search for more effective cancer treatments (Deady et al., 2000).
Heterocyclic Chemistry in Antihypertensive Agents
The development of nonpeptide angiotensin II receptor antagonists, involving heterocyclic compounds as potent, orally active antihypertensives, showcases another crucial application. This research contributes to the creation of new therapeutic options for managing hypertension, emphasizing the compound's utility in medicinal chemistry (Carini et al., 1991).
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-4-5-12-11(7-9)13(16-19-12)14(17)15-8-10-3-2-6-18-10/h2-3,6,9H,4-5,7-8H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJHXRGUECYVFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=NO2)C(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322562 | |
Record name | N-(furan-2-ylmethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24811969 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(furan-2-ylmethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
CAS RN |
832121-30-9 | |
Record name | N-(furan-2-ylmethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.